2,2-Diethoxyethylcyanamide
Description
Cyanamide (CH₂N₂), a simple organic compound containing a cyano group (–CN) and an amine (–NH₂), is known for its role as an aldehyde dehydrogenase 2 (ALDH2) inhibitor . However, structural analogs like cyanamide and related derivatives (e.g., 2-Cyano-2-cyclohexylideneacetamide) offer insights into functional group behavior and bioactivity.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2,2-diethoxyethylcyanamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-10-7(11-4-2)5-9-6-8/h7,9H,3-5H2,1-2H3 |
InChI Key |
GKVMRGBSFNZSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC#N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share functional or structural motifs with cyanamide, enabling comparative analysis:
Cyanamide (CH₂N₂)
- Structure : Linear molecule with –CN and –NH₂ groups.
- Biological Activity: Inhibits ALDH2, disrupting ethanol metabolism and redox balance. In myocardial ischemia-reperfusion (IR) injury models, cyanamide partially reverses cardioprotective effects of anti-alcohol drugs, reducing infarct size from 35.59% to 46.83% when co-administered .
- Mechanistic Insight : Effects are independent of endoplasmic reticulum stress markers (Grp78, Chop) and apoptosis-related Caspase12 .
2-Cyano-2-cyclohexylideneacetamide (C₉H₁₀N₂O)
- Structure: Cyclohexylidene ring fused with a cyanoacetamide group.
- Key Differences: Bulkier structure increases steric hindrance, likely reducing enzyme-binding efficiency compared to cyanamide.
Ethanol, 2-diethylamino-, hydrochloride (C₆H₁₅NO·HCl)
- Structure: Ethanol derivative with diethylamino and hydrochloride groups.
- Functional Contrast: Lacks a cyano group but shares amine functionality. Primarily used in mixtures with glycols or glycerin, indicating applications in solvents or pharmaceuticals .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Divergence
- Cyanamide vs. 2-Cyano-2-cyclohexylideneacetamide: Cyanamide’s small size enables efficient ALDH2 binding, whereas the cyclohexylidene group in the latter may limit membrane permeability or target engagement .
- Cyanamide vs. Ethanol Derivatives: Ethanol derivatives lack the –CN group critical for ALDH2 inhibition but exhibit broader solvent applications due to amine and hydroxyl groups .
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